cis-1-Boc-3,4-dimethoxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+ |
InChI Key |
ZXITZSJZHVBMJL-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)OC |
Origin of Product |
United States |
Applications As a Chiral Building Block in Complex Molecule Synthesis
Scaffold for Thienopyridine Derivatives
Thienopyridines are a class of heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The synthesis of novel thienopyridine derivatives often involves the condensation of a substituted thiophene (B33073) with a pyridine (B92270) precursor. The chiral pyrrolidine (B122466) scaffold of cis-1-Boc-3,4-dimethoxypyrrolidine could be incorporated to introduce stereochemical complexity and explore new regions of chemical space. While direct literature examples of this specific application are scarce, the general synthetic strategies for thienopyridines suggest that a functionalized pyrrolidine could be a valuable synthon in their construction. abertay.ac.ukmdpi.com
Construction of Nucleobase Derivatives with Pyrrolidinyl Moieties
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. umn.edu The modification of the sugar moiety is a common strategy to improve the pharmacological properties of these drugs. The pyrrolidine ring can serve as a mimic of the furanose sugar in natural nucleosides. nih.gov Research has shown that pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleosides can be synthesized, although their biological activity can be limited by cellular uptake and metabolic activation. umn.edu The cis-3,4-dimethoxy substituents on the pyrrolidine ring could influence the conformational preferences of the resulting nucleoside analog, potentially impacting its interaction with target enzymes. mdpi.com
Development of New Synthetic Methodologies Employing the Pyrrolidine Scaffold
Chiral pyrrolidines are not only building blocks but also play a crucial role as organocatalysts in asymmetric synthesis. mdpi.comrsc.org The pyrrolidine nitrogen can act as a Lewis base or form enamines, while the substituents on the ring can induce stereoselectivity. While proline and its derivatives are the most studied pyrrolidine-based organocatalysts, there is continuous interest in developing new catalysts with improved reactivity and selectivity. mdpi.com The this compound scaffold, after deprotection of the Boc group, could be functionalized to create novel organocatalysts. The methoxy (B1213986) groups could influence the catalyst's solubility and steric environment, potentially leading to new and efficient synthetic transformations.
Analytical and Spectroscopic Characterization for Stereochemical Assignment and Purity Assessment
Advanced NMR Spectroscopic Techniques for Stereoisomer Differentiation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For differentiating stereoisomers like the cis and trans forms of 1-Boc-3,4-dimethoxypyrrolidine, and for assessing the conformational dynamics influenced by the bulky N-Boc protecting group, advanced NMR techniques are indispensable.
Two-dimensional (2D) NMR experiments are powerful for establishing through-bond and through-space correlations between nuclei, which is crucial for assigning the relative stereochemistry.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar (J)-coupled, typically over two to three bonds. mdpi.comchemicalbook.comrsc.org In cis-1-Boc-3,4-dimethoxypyrrolidine, COSY spectra would show cross-peaks between the protons at C3 and C4, as well as between these protons and the adjacent methylene (B1212753) protons of the pyrrolidine (B122466) ring. The magnitude of the coupling constants (³J) between H3 and H4 can provide initial evidence for the cis or trans relationship, with smaller coupling constants often being indicative of a cis orientation. nih.gov
A hypothetical table of expected ¹H-¹H NOESY correlations for the cis isomer is presented below.
| Proton 1 | Proton 2 | Expected NOE | Implication |
| H-3 | H-4 | Strong | Protons are on the same face of the ring, confirming cis stereochemistry. |
| H-3 | OCH₃ (at C3) | Medium | Proximity of the methoxy (B1213986) group to the C3 proton. |
| H-4 | OCH₃ (at C4) | Medium | Proximity of the methoxy group to the C4 proton. |
| H-2α/β | H-3 | Medium | Spatial relationship between the C2 and C3 protons. |
| H-5α/β | H-4 | Medium | Spatial relationship between the C5 and C4 protons. |
To distinguish between the two enantiomers of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This complexation induces chemical shift non-equivalence for the corresponding protons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee) by integrating the separated signals. Lanthanide-based chiral shift reagents are often used for this purpose. The choice of the appropriate CSR depends on the functional groups present in the analyte.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the most widely used and accurate method for separating enantiomers and determining their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques.
The selection of the CSP is critical and is based on the structure of the analyte. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. By analyzing a racemic sample, the retention times for each enantiomer can be established. Subsequent analysis of a non-racemic sample allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers. chemicalbook.com
A representative data table for a hypothetical chiral HPLC separation is shown below.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (3R,4S)-1-Boc-3,4-dimethoxypyrrolidine | 12.5 | 98.5 |
| (3S,4R)-1-Boc-3,4-dimethoxypyrrolidine | 15.2 | 1.5 |
| Enantiomeric Excess (ee) | 97.0% |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive and unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects allows for the assignment of the absolute stereochemistry (R/S configuration) at each chiral center. mdpi.com This technique would definitively confirm the cis relationship between the methoxy groups and establish the absolute configuration of a single enantiomer.
A table summarizing hypothetical crystallographic data is presented below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1990.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.225 |
| Absolute Configuration | (3R, 4S) |
Q & A
Basic: What synthetic strategies are recommended for preparing cis-1-Boc-3,4-dimethoxypyrrolidine with high stereochemical purity?
Answer:
The synthesis typically involves:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions to prevent undesired side reactions .
- Stereoselective introduction of methoxy groups at positions 3 and 4 via dihydroxylation followed by methylation, leveraging chiral auxiliaries or asymmetric catalysis to ensure cis-configuration .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the cis-isomer .
Key validation: Monitor reaction progress via TLC and confirm stereochemistry using - and -NMR (e.g., coupling constants for cis/trans differentiation) .
Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Answer:
- Experimental design:
- pH stability: Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis to detect decomposition products (e.g., Boc deprotection or demethylation) .
- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .
- Data interpretation: Compare retention times and mass spectra with reference standards (e.g., free pyrrolidine or methoxy derivatives) to quantify degradation pathways .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Answer:
Contradictions often arise from:
- Variability in steric effects: The cis-3,4-dimethoxy groups may hinder catalyst access in Pd-mediated couplings. Use computational modeling (DFT) to map steric bulk and optimize ligand-catalyst pairs .
- Reaction solvent polarity: Methoxy groups increase solubility in polar aprotic solvents (e.g., DMF), but may reduce reactivity in non-polar media. Systematically test solvents and correlate with yields using multivariate analysis .
- Control experiments: Replicate reported conditions with strict inert-atmosphere protocols to isolate environmental variables (e.g., oxygen or moisture sensitivity) .
Advanced: What frameworks (e.g., PICO, FINER) are suitable for designing studies on the pharmacological applications of this compound?
Answer:
- PICO framework:
- FINER criteria: Ensure the study is feasible (e.g., scalable synthesis), novel (e.g., unexplored stereochemical effects), and relevant to drug discovery pipelines .
Advanced: How can researchers optimize the regioselective deprotection of the Boc group without affecting methoxy substituents?
Answer:
- Acidolysis conditions: Use trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature) for controlled Boc removal. Monitor via IR spectroscopy for disappearance of the Boc carbonyl peak (~1680 cm) .
- Competing reactions: Avoid prolonged exposure to strong acids to prevent demethylation. Validate purity via -NMR if TFA is retained .
- Alternative strategies: Enzymatic deprotection (e.g., lipases) under neutral conditions to preserve methoxy groups .
Basic: What analytical techniques are critical for distinguishing this compound from its trans-isomer?
Answer:
- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers.
- NMR spectroscopy: Analyze -NMR coupling constants (-values) between H3 and H4 protons: cis-configuration typically shows , while trans-isomers exhibit .
- X-ray crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .
Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies using this compound?
Answer:
- Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and metabolic clearance rates to identify in vitro-in vivo correlations (IVIVC) .
- Metabolite identification: Use high-resolution LC-MS/MS to detect in vivo degradation products (e.g., demethylated or oxidized species) that may alter activity .
- Dose-response recalibration: Adjust in vitro assays to mimic in vivo exposure levels (e.g., serum-shifted IC values) .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage conditions: Keep under inert gas (N or Ar) at –20°C in amber vials to prevent oxidation and moisture uptake .
- Stability monitoring: Perform periodic NMR and LC-MS checks (every 6 months) to detect decomposition.
- Lyophilization: For long-term storage (>2 years), lyophilize the compound and store as a solid in vacuum-sealed packs .
Advanced: How can computational methods (e.g., MD simulations) predict the conformational flexibility of this compound in solution?
Answer:
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., water or DMSO) to analyze ring puckering and methoxy group rotation barriers.
- Free energy landscapes: Calculate energy barriers for cis-trans interconversion using umbrella sampling .
- Validation: Compare simulated NOE correlations with experimental 2D-NMR data to refine force field parameters .
Advanced: What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?
Answer:
- DoE (Design of Experiments): Optimize reaction parameters (temperature, catalyst loading, solvent ratio) via response surface methodology .
- In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
- Crystallization control: Seed the reaction with pure cis-isomer crystals to enforce consistent nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
